4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine
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Overview
Description
4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine is a chemical compound with the molecular formula C7H13N5O It is a derivative of morpholine, a heterocyclic amine, and contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine typically involves the reaction of morpholine with a tetrazole derivative. One common method is the reaction of morpholine with 1-methyl-1H-tetrazole-5-carbaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the tetrazole ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of tetrazole derivatives .
Scientific Research Applications
4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and other interactions.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The compound may also modulate signaling pathways by binding to specific receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Another tetrazole derivative with similar chemical properties.
1-Methyl-5H-tetrazole: A simpler tetrazole compound used in various chemical reactions.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: A compound with a tetrazole ring used in medicinal chemistry.
Uniqueness
4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine is unique due to its combination of a morpholine ring and a tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets and metal ions, making it valuable in various research applications .
Properties
IUPAC Name |
4-[(1-methyltetrazol-5-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUYPSWPMUKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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